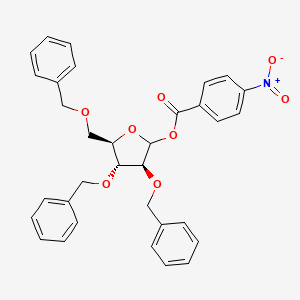
3-Methylphenylacetylene
Overview
Description
3-Methylphenylacetylene (3-MPA) is a highly versatile organosilicon compound that has been used in a variety of research and industrial applications. It is a colorless liquid with a boiling point of 115 °C and a density of 1.09 g/mL. 3-MPA is a precursor to a range of silicones, including polysiloxanes, alkyl silicates, and cyclic siloxanes. It is also used in the synthesis of organosilicon polymers, silane coupling agents, and other silane-based materials.
Scientific Research Applications
Rotational Spectrum Analysis
3-Methylphenylacetylene's rotational spectrum has been a subject of study. Research using a chirped-pulse broadband microwave spectrometer revealed torsion-rotation transition splittings due to tunneling motion along the methyl internal rotation axis. This study, which identified a low internal rotation barrier, contributes to the understanding of molecular structure and dynamics (Obenchain, Pinacho, Zinn, & Schnell, 2020).
Liquid Crystal Research
This compound has been used in the synthesis and investigation of new liquid crystals. These studies focus on achieving high birefringence values, which are crucial for improving the nematic temperature range while retaining high optical anisotropy. Such research is significant for advancing liquid crystal display technologies (Sekine, Iwakura, Konya, Minai, & Fujisawa, 2001).
Infra-Red Spectroscopy
The infra-red spectrum of methylphenylacetylene, a related compound, has been studied to understand its molecular vibrations and structure. These spectroscopic studies provide insights into the fundamental properties of the molecule, which are relevant in various chemical and physical contexts (Murray & Cleveland, 1940).
Polymer Research
In the field of polymer science, derivatives of phenylacetylene, including this compound, have been explored for their potential in creating high-performance materials. Research into stereoregular polymerization and the structural analysis of these polymers contributes to the development of advanced materials with specific properties, such as high birefringence and low viscosity (Mawatari, Tabata, Sone, Ito, & Sadahiro, 2001).
Catalytic and Synthetic Applications
This compound and its derivatives have been used in various catalytic and synthetic applications. For instance, studies involving ruthenium-catalyzed reactions and aluminum σ-alkynide complex formations illustrate the compound's role in organic synthesis and catalysis, leading to the production of novel compounds and materials (Uchimaru, 1999), (Zhao, Liu, Wu, & Yang, 2015).
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-9-6-4-5-8(2)7-9/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENYIDZOAFFNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227412 | |
| Record name | 3-Methylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-82-5 | |
| Record name | 3-Methylphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylphenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Ethynyltoluene, compared to other ligands, influence the photoluminescence of gold nanoclusters?
A: Research suggests that the photoluminescence mechanism of gold nanoclusters can be influenced by the specific alkynyl ligand used. When 3-Ethynyltoluene (also known as 3-Methylphenylacetylene) is used as a ligand in Au22(C≡CR)18 clusters, the photoluminescence mechanism is likely a result of core-dominated fluorescence. [] This differs from the mechanism observed with the 3-ethynylthiophene ligand, which exhibits ligand-to-metal-to-metal charge transfer (LMMCT). [] This difference is attributed to the influence of the aromatic groups and their connection to the gold cluster, particularly the Au(I) ring atoms. []
Q2: What is the role of computational chemistry in understanding the properties of 3-Ethynyltoluene-protected gold nanoclusters?
A: Computational chemistry plays a crucial role in understanding the photoluminescent properties and electronic structures of these gold nanoclusters. Simulations using various levels of theory, including dispersion, solvent, and polarization functions, are essential for creating an accurate representation of the chemical environment. [] Long-range-corrected exchange-correlation functionals have proven particularly useful in these calculations. [] By comparing theoretical predictions with experimental data, researchers can refine their understanding of how 3-Ethynyltoluene and other ligands interact with the gold core, ultimately leading to improved design principles for functional nanomaterials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)
